molecular formula C7 H13 N O2 . Cl H B1181351 (2R,4R)-4-Methyl-pipecolinic acid hydrochloride CAS No. 74874-05-8

(2R,4R)-4-Methyl-pipecolinic acid hydrochloride

Cat. No.: B1181351
CAS No.: 74874-05-8
M. Wt: 179.64
InChI Key:
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Description

(2R,4R)-4-Methyl-pipecolinic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7 H13 N O2 . Cl H and its molecular weight is 179.64. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis

One significant application involves the stereoselective synthesis of pipecolic acid derivatives, crucial for creating bioactive molecules. For instance, the vinylfluoro group has been utilized as an acetonyl cation equivalent in the synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, highlighting a novel approach to creating complex molecular architectures (Purkayastha et al., 2010). Furthermore, L-Pipecolinic acid derived formamides have been developed as highly efficient and enantioselective Lewis basic organocatalysts for the reduction of N-aryl imines, showcasing their utility in asymmetric synthesis (Wang et al., 2006).

Asymmetric Syntheses

The compound also plays a role in the asymmetric syntheses of biologically active amino acids, demonstrating its versatility in creating enantiopure substances. For example, the synthesis of (2R,4R)-4-Methylpipecolic acid and (2S,4R)-4-hydroxypipecolic acid using a strategy that involves intramolecular ene-iminium cyclization has been reported, underscoring the method's stereoselectivity and efficiency (Agami et al., 2001).

Molecular Interactions and Structural Analysis

In the realm of molecular interactions and structural analysis, (2R,4R)-4-Methyl-pipecolinic acid hydrochloride has been involved in studies such as the disproportional proton tautomers of pipecolic acid in complex formations, offering insights into the structural dynamics of molecular aggregates (Anioła et al., 2016). Additionally, it has been used in the synthesis of novel chiral ligands for catalytic addition, contributing to the development of asymmetric induction methods (Alvarez-Ibarra et al., 2010).

Chiral Discrimination and NMR Solvating Agents

The compound's derivatives have found applications as chiral NMR solvating agents, enhancing enantiomeric discrimination in NMR spectroscopy. A study demonstrates the use of a sulfonated calix[4]resorcinarene containing L-pipecolinic acid groups as a water-soluble chiral NMR solvating agent, showcasing its effectiveness in analyzing aromatic substrates (Pham & Wenzel, 2012).

Properties

IUPAC Name

(2R,4R)-4-methylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHDXJSQHVCVDP-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN[C@H](C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74874-05-8
Record name rac-(2R,4R)-4-methylpiperidine-2-carboxylic acid hydrochloride
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